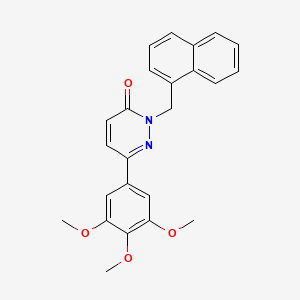

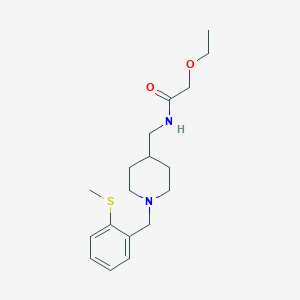

(2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide (2E-CNMPPE) is an organic compound that has been studied for its use in various scientific research applications. This compound is of particular interest due to its ability to act as a synthetic intermediate in the production of a variety of pharmaceuticals and other compounds. Additionally, 2E-CNMPPE has been found to have a variety of biochemical and physiological effects, making it an important compound for further scientific research. In

Scientific Research Applications

Crystal Structure and Molecular Interactions

- (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide and its derivatives have been studied for their unique molecular interactions and crystal packing features. For instance, Zhang, Wu, and Zhang (2011) investigated ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, highlighting its nonhydrogen bonding interactions of N⋯π and O⋯π types and a C–H⋯N hydrogen bond forming a simple 1-D double-column structure (Zhang, Wu, & Zhang, 2011).

Mechanofluorochromic Properties

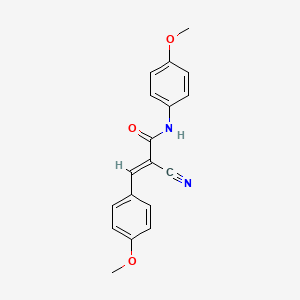

- Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide, and explored their distinct optical properties due to different face-to-face stacking modes. These derivatives exhibited variations in luminescence and quantum yields, influenced by their molecular stacking and phase transitions (Song et al., 2015).

Synthesis of Diverse Compounds

- O'Callaghan et al. (1999) discussed the synthesis of various nitrile and non-nitrile pyridine products from the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides, demonstrating the compound's utility in creating a range of structurally diverse molecules (O'Callaghan et al., 1999).

Electrochromic and Electrofluorescent Applications

- Sun et al. (2016) explored the synthesis of electroactive polyamides containing bis(diphenylamino)-fluorene units derived from N,N′-bis(4-aminophenyl)-N,N′-bis(4-methoxyphenyl)-2,7-diamino-9,9-dimethylfluorene. These polymers showed excellent reversible stability in multicolor electrochromic characteristics and strong fluorescence, indicating potential applications in electrochromic and electrofluorescent technologies (Sun et al., 2016).

Biological Activity

- Avakyan et al. (2005) synthesized a series of N-l,N′-(n + 2)-bis[3-cyano(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]alkanediamides, showing that these bisamides possess antiinflammatory and analgesic activities. This highlights the biological potential of compounds related to (2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide (Avakyan et al., 2005).

properties

IUPAC Name |

(E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-16-7-3-13(4-8-16)11-14(12-19)18(21)20-15-5-9-17(23-2)10-6-15/h3-11H,1-2H3,(H,20,21)/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMGIADQLYFVLO-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2362340.png)

![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362343.png)

![4-[1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2362346.png)

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone](/img/structure/B2362351.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)

![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)

![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2362362.png)